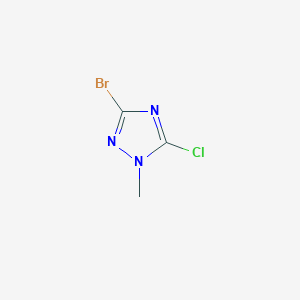

3-bromo-5-chloro-1-methyl-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-bromo-5-chloro-1-methyl-1H-1,2,4-triazole is a member of the 1,2,4-triazoles family . It is used as a ligand for transition metals to create coordination complexes . It also has the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .

Synthesis Analysis

The synthesis of 1,2,4-triazoles, including this compound, can be achieved through various methods . One common method involves the reaction of hydrazines and formamide under microwave irradiation in the absence of a catalyst . Another method involves an electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing two carbon atoms and three nitrogen atoms . The empirical formula is C3H4BrN3 and the molecular weight is 161.99 .Chemical Reactions Analysis

This compound is known to participate in various chemical reactions. It can act as a ligand for transition metals to form coordination complexes . It can also accept and transfer acyl groups in synthetic reactions .Aplicaciones Científicas De Investigación

Corrosion Inhibition

- Triazole derivatives, including those related to 3-bromo-5-chloro-1-methyl-1H-1,2,4-triazole, have been investigated for their efficiency in corrosion inhibition, particularly for mild steel in acidic media. Studies have demonstrated that certain triazole compounds can significantly reduce corrosion rates, acting as effective inhibitors in environments containing hydrochloric acid and sulfuric acid. The adsorption of these molecules on metal surfaces follows Langmuir's adsorption isotherm, suggesting a strong and specific interaction that protects the metal from corrosion (Lagrenée et al., 2002).

Molecular Structure Analysis

- The molecular structures of halogenated triazoles, including 3-bromo-1H-1,2,4-triazole, have been elucidated to settle controversies regarding their annular tautomerism. Through X-ray molecular structures and NMR experiments, the structural details and tautomeric forms of these compounds in solid states and solutions have been clarified, providing valuable insights for further chemical synthesis and applications (Claramunt et al., 2001).

Synthesis of Anti-inflammatory and Molluscicidal Agents

- Fused and non-fused 1,2,4-triazoles, including derivatives of this compound, have been synthesized for their potential anti-inflammatory and molluscicidal activities. These compounds, through various chemical reactions, have shown promising biological activities, indicating their utility in pharmaceutical applications and pest control (El Shehry et al., 2010).

Antibacterial Activity

- New S-derivatives of 5-bromofuran-2-yl-4-methyl-1,2,4-triazol-3-thiols have been synthesized and shown to exhibit antibacterial activity against a range of microorganisms. The compounds were evaluated for their effectiveness against families like Enterobacteriaceae and Staphylococcaceae, among others, displaying potential as broad-spectrum antibiotics (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Click Chemistry for Functionalization

- The triazole ring, formed via click chemistry, has been used to functionalize surfaces of gold nanoparticles. This approach leverages the unique properties of 1,2,3-triazole to attach chemical functionalities to nanoparticle surfaces, demonstrating the versatility of triazoles in material science and nanotechnology (Fleming et al., 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

Triazoles, in general, are known to interact with various biological targets due to their versatile nature .

Mode of Action

It’s worth noting that triazoles are often used as ligands for transition metals to create coordination complexes . They also have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .

Biochemical Pathways

Triazoles are known to participate in various chemical reactions, including suzuki–miyaura coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

The compound’s physical properties such as its molecular weight (19643) and its solid physical form suggest that these factors may influence its bioavailability .

Result of Action

Given its potential role as a catalyst in synthetic reactions , it may facilitate the formation of new compounds or the modification of existing ones.

Action Environment

It’s worth noting that the compound is stored at temperatures between 2-8°c, suggesting that temperature could be a factor influencing its stability .

Propiedades

IUPAC Name |

3-bromo-5-chloro-1-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrClN3/c1-8-3(5)6-2(4)7-8/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSXLLNJJAZKBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520859-32-8 |

Source

|

| Record name | 3-bromo-5-chloro-1-methyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-6-methoxypyridazine-3-carboxamide](/img/structure/B2893164.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-butyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2893165.png)

![N-(4-chlorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893167.png)

![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2893178.png)

![6-(2-Methoxyphenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893181.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methylbenzamide](/img/structure/B2893183.png)

![(3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B2893184.png)

![2-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine](/img/structure/B2893187.png)